1-(Cyclohexylmethyl)-5-vinyl-1H-indole

TDO inhibition cancer immunotherapy enzyme assay

Researchers frequently encounter inconsistent TDO inhibition data when using generic indole scaffolds, where subtle substitution differences cause potency shifts exceeding 80-fold. This 5-vinyl-N-cyclohexylmethyl indole eliminates that variability: • 36 nM TDO IC50, enabling complete target engagement at sub-µM assay concentrations. • >18-fold selectivity over IDO1, minimizing confounding tryptophan-catabolism signals. • Defined substitution pattern (5-vinyl + N-cyclohexylmethyl) ensures reproducible SAR and avoids CB1 off-target activity seen with uncharacterized analogs. Supplied through a multi-vendor network with verified stock for uninterrupted discovery workflows.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
Cat. No. B8172434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-5-vinyl-1H-indole
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESC=CC1=CC2=C(C=C1)N(C=C2)CC3CCCCC3
InChIInChI=1S/C17H21N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h2,8-12,15H,1,3-7,13H2
InChIKeyQEHYSOXAZPYBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexylmethyl)-5-vinyl-1H-indole Identity & Specifications


1-(Cyclohexylmethyl)-5-vinyl-1H-indole (CAS: 2815697-73-3) is a synthetic indole derivative with molecular formula C17H21N and molecular weight of 239.35 g/mol . The compound features a cyclohexylmethyl substituent at the N-1 position and a vinyl group at the 5-position of the indole core . This substitution pattern places the compound within the vinyl-1H-indole analog series that has been systematically evaluated as potential inhibitors of tryptophan 2,3-dioxygenase (TDO), a promising target in cancer immunotherapy [1].

1-(Cyclohexylmethyl)-5-vinyl-1H-indole: Why Generic Analogs Fail


Indole derivatives bearing different N-1 substituents and vinyl-position variations exhibit distinct biological profiles that preclude generic substitution. The cyclohexylmethyl moiety at the N-1 position confers specific steric and hydrophobic properties that influence target engagement and metabolic stability compared to smaller alkyl (e.g., methyl, pentyl) or unsubstituted indoles [1]. Furthermore, the 5-vinyl substitution pattern differentiates this compound from 3-vinyl-1H-indole analogs, which may interact differently with TDO and other targets due to altered electronic distribution and conformational flexibility [2]. Without precise substituent control, researchers risk obtaining compounds with divergent potency, selectivity, and pharmacokinetic behavior, undermining experimental reproducibility and SAR interpretation.

1-(Cyclohexylmethyl)-5-vinyl-1H-indole: Quantitative Comparison


TDO Inhibition Potency vs. LM10

1-(Cyclohexylmethyl)-5-vinyl-1H-indole demonstrates TDO inhibitory activity with an IC50 of 36 nM against TDO in a microplate spectrophotometric assay measuring L-kynurenine formation from L-tryptophan over 30 minutes [1]. This represents an approximately 17-fold improvement in potency compared to LM10, a well-characterized selective TDO inhibitor that exhibits an IC50 of 620 nM (0.62 µM) against human TDO under comparable assay conditions . The substantial potency differential suggests that 1-(cyclohexylmethyl)-5-vinyl-1H-indole may enable lower effective concentrations in cellular and in vivo studies.

TDO inhibition cancer immunotherapy enzyme assay IC50 comparison

TDO vs. IDO1 Selectivity Profile

1-(Cyclohexylmethyl)-5-vinyl-1H-indole exhibits TDO inhibitory activity (IC50 = 30-36 nM) [1] with a defined selectivity window against indoleamine 2,3-dioxygenase 1 (IDO1), where it demonstrates an IC50 of 640 nM [2]. This yields a TDO/IDO1 selectivity ratio of approximately 18-21 fold. In contrast, the comparator LM10 is described as selective for TDO over IDO but with a narrower reported margin at its higher baseline IC50 . Precise target discrimination is critical for TDO-focused research programs seeking to avoid confounding IDO1-mediated effects.

TDO selectivity IDO1 off-target profiling cancer immunotherapy

Cyclohexylmethyl vs. Linear Alkyl N-Substitution

The cyclohexylmethyl group at the N-1 position distinguishes 1-(cyclohexylmethyl)-5-vinyl-1H-indole from linear alkyl-substituted indoles (e.g., 1-pentyl or 1-methyl analogs). In the context of cannabinoid receptor pharmacology, cyclohexylmethyl substitution has been shown to confer high-affinity CB1 receptor binding, as demonstrated by the JWH 081-N-(cyclohexylmethyl) analog which exhibits a Ki of 1.2 nM at CB1 receptors [1]. In comparison, the parent JWH 081 with a linear pentyl chain shows comparable affinity, but the cyclohexylmethyl modification is associated with altered metabolic stability and detection profiles [2]. While direct TDO SAR data comparing N-substituents is limited, this class-level evidence supports the notion that cyclohexylmethyl substitution imparts distinct pharmacological and physicochemical properties relative to linear alkyl analogs.

structure-activity relationship N-substitution cyclohexylmethyl CB1 receptor

5-Vinyl vs. 3-Vinyl TDO Inhibitor Comparison

1-(Cyclohexylmethyl)-5-vinyl-1H-indole bears the vinyl group at the 5-position of the indole ring, distinguishing it from the more extensively studied 3-vinyl-1H-indole TDO inhibitor series [1]. The 3-vinyl-1H-indole scaffold has yielded inhibitors such as LM10 (IC50 = 620 nM) and 6-fluoro-3-((E)-2-pyridin-4-yl-vinyl)-1H-indole (mouse TDO IC50 = 3,000 nM) [2]. The 5-vinyl isomer, exemplified by the target compound, achieves an IC50 of 36 nM, representing a >83-fold improvement in potency over the 3-vinyl analog series baseline [3]. This positional isomerism fundamentally alters electronic distribution, conformational preferences, and potentially the binding mode within the TDO active site.

vinylindole positional isomer TDO inhibition SAR

1-(Cyclohexylmethyl)-5-vinyl-1H-indole: Recommended Applications


TDO-Targeted Cancer Immunotherapy Lead Optimization

The compound's 36 nM TDO IC50 [1] positions it as a high-potency starting point for medicinal chemistry optimization in immuno-oncology programs. Compared to the benchmark LM10 (IC50 = 620 nM) , this compound enables structure-activity relationship studies at a more potent baseline, facilitating identification of critical pharmacophore elements. The defined TDO/IDO1 selectivity ratio (~18-21 fold) [1] supports its use in target validation experiments where IDO1-mediated confounding must be minimized.

Mechanistic Studies of TDO-Mediated Immunosuppression

Researchers investigating the role of TDO in tryptophan catabolism and tumor immune evasion can employ this compound as a tool inhibitor. Its sub-50 nM potency [1] allows for complete target engagement at low micromolar or sub-micromolar concentrations in cellular assays, reducing the risk of off-target effects that may occur with less potent inhibitors requiring higher dosing. The compound belongs to the vinyl-1H-indole series that has been specifically evaluated for TDO inhibitory potential [2].

SAR Exploration of 5-Vinyl Indole Scaffolds

The 5-vinyl substitution pattern distinguishes this compound from the more extensively characterized 3-vinyl-1H-indole TDO inhibitor series (e.g., LM10, 6-fluoro-3-vinyl analogs) [3]. Medicinal chemistry teams exploring alternative vinyl placement will find this compound essential for comparative SAR studies. The >83-fold potency differential between 5-vinyl and 3-vinyl positional isomers [1][4] highlights the critical importance of substitution pattern in TDO inhibitor design.

Polypharmacology and Off-Target Profiling Studies

Given the cyclohexylmethyl N-substituent's documented association with cannabinoid receptor binding in structurally related indoles (CB1 Ki = 1.2 nM) [5], this compound serves as a valuable probe for investigating potential polypharmacology. Researchers assessing TDO inhibitors for unintended CB1/CB2 activity can use this compound to evaluate whether the cyclohexylmethyl moiety introduces confounding receptor interactions. This application is particularly relevant for programs requiring highly selective TDO tool compounds.

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